1-(4-Methoxyphenyl)-1-phenylpropan-2-one, also known by its IUPAC name, is a compound with the molecular formula and a molecular weight of 258.31 g/mol. This compound is classified as a ketone, specifically an aryl ketone, and it is recognized for its relevance in pharmaceutical applications, particularly as an impurity reference material in drug testing and development. Its CAS number is 122-84-9, and it is often associated with various pharmaceutical activities, including potential anticancer properties.
The synthesis of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one can be achieved through several methods:
The reaction conditions often involve controlling temperature and pH to optimize yield and purity. For instance, maintaining a temperature around 60-80°C during the condensation process can significantly improve product formation.
The molecular structure of 1-(4-Methoxyphenyl)-1-phenylpropan-2-one features a central propanone group flanked by two phenyl rings, one of which has a methoxy substituent at the para position. The structural formula can be represented as follows:
COc1ccc(CC(=O)C)cc1InChI=1S/C16H18O2/c1-12(17)10-13-6-8-14(18-2)9-7-15(13)11-12/h6-11H,10H2,1-5H31-(4-Methoxyphenyl)-1-phenylpropan-2-one can participate in various chemical reactions:
The reactivity of this compound is influenced by the electronic effects of the methoxy group, which enhances nucleophilicity due to its electron-donating nature.
The mechanism of action for 1-(4-Methoxyphenyl)-1-phenylpropan-2-one primarily revolves around its interaction with biological targets, particularly in anticancer research. It is believed to induce apoptosis in cancer cells through the following pathways:
Studies have indicated that compounds similar to 1-(4-Methoxyphenyl)-1-phenylpropan-2-one exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .
The compound exhibits stability under normal conditions but should be stored at controlled temperatures (typically around 5 °C) to prevent degradation .
1-(4-Methoxyphenyl)-1-phenylpropan-2-one has several applications in scientific research:
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3